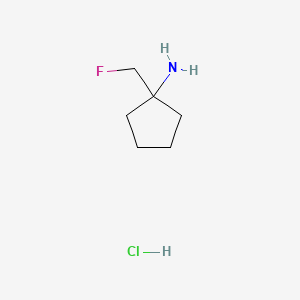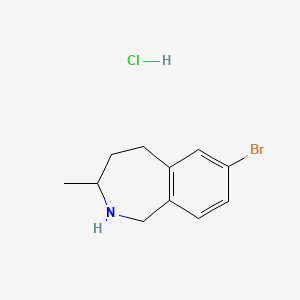![molecular formula C12H18F3NO4 B6608771 3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid CAS No. 2866352-62-5](/img/structure/B6608771.png)
3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid is a synthetic compound that belongs to the class of cyclopentane carboxylic acids. It is an important molecule in organic chemistry and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves the following steps:
The starting material is cyclopentane, which undergoes trifluoromethylation to introduce the trifluoromethyl group at the desired position.
The next step involves the protection of the amine group by introducing the tert-butoxycarbonyl (Boc) protecting group.
Finally, the carboxylation of the cyclopentane ring is performed to introduce the carboxylic acid group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. Continuous flow chemistry might also be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Various substitution reactions can be carried out, such as nucleophilic substitution, to introduce new substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Acid or base catalysts, suitable solvents like dichloromethane or ethanol.
Major Products Formed: The major products depend on the type of reaction carried out. For example:
Oxidation: Could form a ketone or an alcohol derivative.
Reduction: Could result in the formation of a simpler hydrocarbon or an amine.
Substitution: Could yield various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interaction with biological macromolecules.
Medicine: Investigated for its potential use in drug discovery and development due to its unique structural features.
Industry: May be used in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The compound exerts its effects through various molecular interactions:
Molecular Targets: Specific enzymes or receptors in biological systems.
Pathways Involved: Can influence metabolic pathways, signal transduction pathways, or other biochemical processes.
Comparación Con Compuestos Similares
3-{[(tert-butoxy)carbonyl]amino}-cyclopentane-1-carboxylic acid
3-(trifluoromethyl)cyclopentane-1-carboxylic acid
N-Boc-cyclopentane-1-carboxylic acid
This combination of structural elements makes it a valuable molecule for various research applications.
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(19)16-11(12(13,14)15)5-4-7(6-11)8(17)18/h7H,4-6H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQBVWITXZQJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(C1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B6608699.png)
![rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione,cis](/img/structure/B6608720.png)
![tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate](/img/structure/B6608724.png)
![1-{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B6608741.png)

![4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B6608762.png)

![sodium 5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate](/img/structure/B6608777.png)
![3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B6608781.png)

![1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers](/img/structure/B6608794.png)
![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)

